4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole
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Overview
Description
4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that belongs to the class of benzoxadiazoles. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group and a sulfonyl group attached to a benzoxadiazole core. Benzoxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2-methylphenylamine with piperazine in the presence of a suitable catalyst.
Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride derivative to introduce the sulfonyl group.
Cyclization: The final step involves the cyclization of the sulfonylated piperazine with a suitable benzoxadiazole precursor under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the benzoxadiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a probe for studying biological processes due to its fluorescent properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as an anticancer agent and a modulator of neurotransmitter receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(4-Methylphenyl)piperazin-1-yl]-1,3-benzothiazole: This compound shares a similar piperazine and benzothiazole core but differs in the substitution pattern.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds have a similar piperazine moiety but are based on a benzoimidazole core.
Uniqueness
4-{[4-(2-Methylphenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is unique due to its specific substitution pattern and the presence of both sulfonyl and benzoxadiazole groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H18N4O3S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[4-(2-methylphenyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C17H18N4O3S/c1-13-5-2-3-7-15(13)20-9-11-21(12-10-20)25(22,23)16-8-4-6-14-17(16)19-24-18-14/h2-8H,9-12H2,1H3 |
InChI Key |
KJLODEQAYMHNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
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